molecular formula C19H17N5O2 B2814019 N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207018-68-5

N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

Cat. No. B2814019
CAS RN: 1207018-68-5
M. Wt: 347.378
InChI Key: BLGZCMLYGQGWBX-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. It also contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a triazole ring. The benzyl group would be attached to one end of the molecule, and the acetamide group to the other .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These might include properties such as solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, leading to its biological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide may interact with its targets, leading to changes in their function.

Biochemical Pathways

Triazole derivatives have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . This suggests that the compound may affect multiple biochemical pathways, leading to these effects.

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar triazolothiadiazine derivatives . These studies can provide insights into the potential ADME properties of N-benzyl-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide.

Result of Action

Given the diverse pharmacological activities of triazole derivatives , it can be inferred that the compound may have multiple effects at the molecular and cellular level.

Future Directions

Future research on this compound would likely involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity, or investigating potential uses in fields such as medicine or materials science .

properties

IUPAC Name

N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-13-6-5-9-15-17(13)21-12-23-18(15)22-24(19(23)26)11-16(25)20-10-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGZCMLYGQGWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide

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